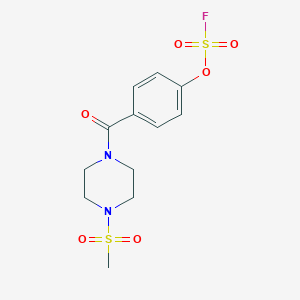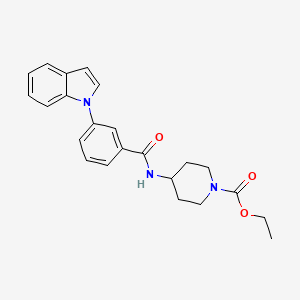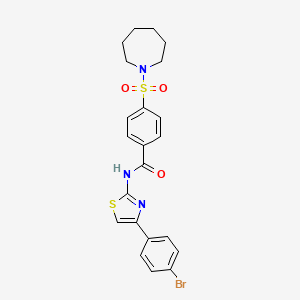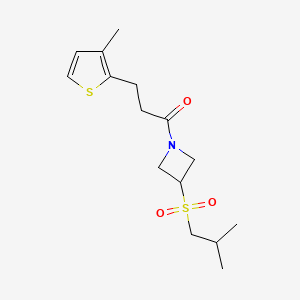
1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine (FSB-MSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FSB-MSP is a piperazine derivative that has been synthesized through a series of chemical reactions.
作用機序
1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine acts as a competitive antagonist of TRPV1 channels. It binds to the channel and prevents the binding of other ligands, such as capsaicin, which is a natural agonist of TRPV1 channels. By blocking the activity of TRPV1 channels, this compound may reduce pain sensation and modulate synaptic plasticity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of TRPV1 channels with high potency and selectivity. In vivo studies have shown that this compound can reduce pain behavior in animal models of chronic pain. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
One of the main advantages of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine is its high potency and selectivity for TRPV1 channels. This makes it a useful tool for studying the role of TRPV1 channels in pain sensation and synaptic plasticity. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine. One area of interest is in the development of more potent and selective TRPV1 antagonists. Another area of research is in the use of this compound as a tool for studying the role of TRPV1 channels in neurological disorders such as epilepsy and Alzheimer's disease. Finally, this compound may have potential applications in the development of novel pain medications that target TRPV1 channels.
合成法
The synthesis of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine involves a series of chemical reactions starting from 4-fluorobenzoic acid. The first step involves the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride. This is followed by the reaction of 4-fluorobenzoyl chloride with piperazine to form 1-(4-fluorobenzoyl)piperazine (FBP). FBP is then treated with methanesulfonyl chloride to produce 1-(4-fluorosulfonylbenzoyl)piperazine (FSBP). Finally, FSBP is reacted with methanesulfonic acid to yield the desired compound, this compound.
科学的研究の応用
1-(4-Fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine has been found to have potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation and are also expressed in the brain where they play a role in regulating synaptic plasticity. This compound has been shown to inhibit the activity of TRPV1 channels in the brain, which may have implications for the treatment of chronic pain and neurological disorders.
特性
IUPAC Name |
1-(4-fluorosulfonyloxybenzoyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6S2/c1-22(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(5-3-10)21-23(13,19)20/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIXNVAFTLTITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)





![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)



![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)